methyl 4-[(3E)-3-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate
Description
Methyl 4-[(3E)-3-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate is a structurally complex organic compound featuring a benzoate ester core fused with a 4,5-dioxopyrrolidin-2-yl moiety. Key substituents include a furan-2-yl(hydroxy)methylidene group at position 3 (E-configuration) and a 5-methyl-1,2-oxazol-3-yl group at position 1 (Figure 1).
Properties
IUPAC Name |
methyl 4-[3-(furan-2-carbonyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-oxo-2H-pyrrol-2-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O7/c1-11-10-15(22-30-11)23-17(12-5-7-13(8-6-12)21(27)28-2)16(19(25)20(23)26)18(24)14-4-3-9-29-14/h3-10,17,25H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVZWLNOKIVUQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[(3E)-3-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : C21H16N2O7
- Molecular Weight : 408.366 g/mol
This structure features a furan ring, oxazole moiety, and a pyrrolidine derivative, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance, pyrrolidine derivatives have shown significant antibacterial and antifungal properties. The mechanisms through which these compounds exert their effects include:
- Inhibition of Nucleic Acid Synthesis : Certain alkaloids disrupt DNA replication and RNA transcription, leading to bacterial cell death.
- Effects on Cell Membrane Permeability : These compounds can alter the permeability of bacterial membranes, resulting in cell lysis.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Source | Antimicrobial Activity |
|---|---|---|
| Hygrine | Erythroxylon truxillense | Antifungal, antitubercular |
| 6-(pyrrolidin-2-yl)DAPG | Pseudomonas protegens UP46 | Active against S. aureus |
| Cytisine | T. lanceolata R. Brown | Active against E. coli |
The mechanisms by which this compound may exert its biological effects can be inferred from related compounds:
- Nucleic Acid Interference : Similar compounds have been shown to intercalate with DNA or inhibit RNA polymerase activity.
- Membrane Disruption : The presence of hydrophobic regions in the structure may facilitate interactions with lipid membranes, leading to increased permeability or lysis.
Case Studies
A notable study explored the antibacterial efficacy of pyrrolidine derivatives against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that specific derivatives exhibited potent activity against strains such as Staphylococcus aureus and Escherichia coli.
Table 2: MIC Values for Pyrrolidine Derivatives
| Bacteria | Compound | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Pyrrolidine Derivative A | 75 |
| Escherichia coli | Pyrrolidine Derivative B | <125 |
| Pseudomonas aeruginosa | Pyrrolidine Derivative C | 150 |
Comparison with Similar Compounds
Below, we analyze key analogs and methodologies for similarity assessment.
Structural Analogs from Benzoate Ester Derivatives
Several ethyl benzoate derivatives with heterocyclic substituents (e.g., pyridazine, isoxazole) have been studied (). These include:
| Compound ID | Substituent(s) | Molecular Formula | Key Functional Groups |
|---|---|---|---|
| I-6230 | 4-(4-(pyridazin-3-yl)phenethylamino) | C₂₁H₂₂N₄O₂ | Pyridazine, benzoate ester, amine |
| I-6232 | 4-(4-(6-methylpyridazin-3-yl)phenethylamino) | C₂₂H₂₄N₄O₂ | Methylpyridazine, benzoate ester |
| I-6273 | 4-(4-(methylisoxazol-5-yl)phenethylamino) | C₂₁H₂₁N₃O₃ | Isoxazole, benzoate ester |
| Target Compound | 4-[(3E)-3-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl] | To be calculated | Furan, oxazole, dioxopyrrolidinone |
Key Observations :
- The dioxopyrrolidinone moiety introduces rigidity and hydrogen-bonding capacity, contrasting with the flexible phenethylamino linkers in I-6230/I-6232. This may reduce conformational entropy, enhancing target binding specificity.
Similarity Assessment Methodologies
2.2.1. Tanimoto Coefficient and Molecular Fingerprints
The Tanimoto coefficient (Tc) quantifies structural similarity using molecular fingerprints (e.g., Morgan or MACCS keys). For example, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor) using Tc-based similarity indexing (). Applying this method to the target compound and I-6273 would likely reveal moderate similarity due to shared isoxazole/oxazole and benzoate motifs, though differences in the pyrrolidinone and furan groups would lower Tc values .
2.2.2. Pharmacokinetic and Physicochemical Properties
Comparative analysis of logP, solubility, and hydrogen-bond donors/acceptors is critical. For instance:
- I-6273 : LogP ~2.5 (estimated), moderate solubility due to polar isoxazole and ester groups.
Challenges in Comparison
- Activity Cliffs: Minor structural changes (e.g., replacing isoxazole with oxazole) can drastically alter bioactivity, complicating predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
